molecular formula C24H25ClN2O5S B14596717 4-(4-Chlorophenoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate CAS No. 60614-82-6

4-(4-Chlorophenoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate

Cat. No.: B14596717
CAS No.: 60614-82-6
M. Wt: 489.0 g/mol
InChI Key: NHGRTTZRTJVVRN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps, starting from readily available precursors. The process often begins with the formation of the pyrazole ring, followed by the introduction of the chlorophenoxy group and other substituents. Common reagents used in these reactions include chlorophenol, dimethyl sulfate, and phenylhydrazine. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolium compounds.

Scientific Research Applications

4-(4-Chlorophenoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar chlorophenoxy group.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with structural similarities, used for broadleaf weed control.

    Phenoxy herbicides: A class of compounds that includes MCPA and 2,4-D, known for their auxin-like activity.

Uniqueness

4-(4-Chlorophenoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate stands out due to its unique combination of functional groups and its potential applications beyond herbicidal activity. Its complex structure allows for diverse chemical reactivity and the possibility of developing new materials and therapeutic agents.

Properties

CAS No.

60614-82-6

Molecular Formula

C24H25ClN2O5S

Molecular Weight

489.0 g/mol

IUPAC Name

4-(4-chlorophenoxy)-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;methyl sulfate

InChI

InChI=1S/C23H21ClN2O.CH4O4S/c1-25-21(17-9-5-3-6-10-17)23(27-20-15-13-19(24)14-16-20)22(26(25)2)18-11-7-4-8-12-18;1-5-6(2,3)4/h3-16,21H,1-2H3;1H3,(H,2,3,4)

InChI Key

NHGRTTZRTJVVRN-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4.COS(=O)(=O)[O-]

Origin of Product

United States

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